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Cat. No.: B1663809 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research designs and

experimental protocols for combination therapies involving cenicriviroc (CVC) mesylate, with a

primary focus on its investigation for nonalcoholic steatohepatitis (NASH) with liver fibrosis.

This document synthesizes data from key clinical trials, including the TANDEM, CENTAUR, and

AURORA studies, to serve as a practical resource for designing and implementing future

research in this area.

Introduction to Cenicriviroc Combination Therapy
Cenicriviroc is an oral, dual antagonist of the C-C chemokine receptor types 2 (CCR2) and 5

(CCR5).[1][2] These receptors are critically involved in the inflammatory and fibrogenic

pathways that drive the progression of NASH.[1][2][3] Specifically, CCR2 and its ligand CCL2

mediate the recruitment of monocytes to the liver, which then differentiate into pro-inflammatory

macrophages.[1] CCR5 is also implicated in the activation of hepatic stellate cells, the primary

cell type responsible for collagen deposition and fibrosis.[3] By blocking both of these

receptors, cenicriviroc aims to exert both anti-inflammatory and anti-fibrotic effects.[2][3]

Given the multifactorial nature of NASH, combination therapy is a promising approach to target

multiple pathogenic pathways simultaneously. The most extensively studied combination

involving cenicriviroc is with tropifexor (TXR), a potent, non-bile acid farnesoid X receptor

(FXR) agonist.[4][5] FXR activation plays a central role in regulating bile acid, lipid, and glucose

metabolism, and has been shown to reduce liver fat, inflammation, and fibrosis.[6][7] The
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complementary mechanisms of action of cenicriviroc and tropifexor provide a strong rationale

for their use in combination to treat NASH.

Preclinical Research Designs
Preclinical studies in animal models of liver and kidney fibrosis have demonstrated the anti-

inflammatory and anti-fibrotic effects of cenicriviroc.[3] These studies are essential for

establishing proof-of-concept and informing the design of clinical trials.

Animal Models
Commonly used animal models for studying NASH and liver fibrosis include:

Diet-induced models: Mice or rats are fed a diet high in fat, sugar, and cholesterol to induce

obesity, insulin resistance, and the histological features of NASH.

Chemically-induced models: Liver injury and fibrosis are induced by the administration of

hepatotoxins such as carbon tetrachloride (CCl4) or thioacetamide (TAA).

Genetic models: Genetically modified animals that are predisposed to developing NASH,

such as mice with a knockout of the leptin gene (ob/ob mice).

Key Preclinical Experiments and Endpoints
Histological assessment of liver tissue: Liver sections are stained with hematoxylin and eosin

(H&E) to assess steatosis, inflammation, and hepatocellular ballooning. Fibrosis is evaluated

using stains such as Masson's trichrome or Sirius Red.

Gene expression analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) or

RNA sequencing is used to measure the expression of genes involved in inflammation (e.g.,

Tnf-α, Il-6), fibrosis (e.g., Col1a1, Acta2), and lipid metabolism.

Protein analysis: Western blotting or enzyme-linked immunosorbent assay (ELISA) is used to

quantify the levels of key proteins involved in the disease process.

Biochemical analysis of serum/plasma: Measurement of liver enzymes (ALT, AST), lipids,

and inflammatory markers.
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Clinical Trial Designs for Cenicriviroc Combination
Therapy
The following tables summarize the key design elements of major clinical trials investigating

cenicriviroc in combination therapy for NASH.

Table 1: TANDEM Phase 2b Clinical Trial Design
Parameter Description

Official Title

A Randomized, Double-blind, Multicenter Study

to Assess the Safety, Tolerability, and Efficacy of

a Combination Treatment of Tropifexor (LJN452)

and Cenicriviroc (CVC) in Adult Patients With

Nonalcoholic Steatohepatitis (NASH) and Liver

Fibrosis.[8]

ClinicalTrials.gov ID NCT03517540[8]

Phase 2b[5]

Study Design
Randomized, double-blind, placebo-controlled,

multicenter.[5]

Patient Population
200 adult patients with biopsy-proven NASH

and liver fibrosis (Stage F2 or F3).[5][9]

Treatment Arms

1. Tropifexor (TXR) 140 µg once daily2.

Cenicriviroc (CVC) 150 mg once daily3. TXR

140 µg + CVC 150 mg once daily4. TXR 90 µg

+ CVC 150 mg once daily[5][9]

Treatment Duration 48 weeks, with a 4-week follow-up period.[5][9]

Primary Objective

To evaluate the safety and tolerability of

combination therapy compared with

monotherapies.[5][9]

Secondary Objective

To evaluate the efficacy as assessed by ≥1-

point improvement in liver fibrosis versus

baseline or resolution of steatohepatitis after 48

weeks.[5][9]
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Table 2: Key Quantitative Data from the TANDEM Trial
Endpoint TXR 140µg CVC 150mg

TXR 140µg +

CVC 150mg

TXR 90µg +

CVC 150mg

Number of

Patients
48 48 48 49

Mean Age

(years)
55.0 54.3 54.0 54.8

Female (%) 64.6 60.4 60.4 46.9

Mean BMI ( kg/m

²)
33.1 33.3 33.5 33.6

Fibrosis Stage

F2 (%)
41.7 37.5 41.7 42.9

Fibrosis Stage

F3 (%)
58.3 62.5 58.3 57.1

Adverse Events

(%)
89.6 77.1 85.4 83.7

Serious Adverse

Events (%)
14.6 10.4 12.5 10.2

Pruritus (%) 41.7 12.5 31.3 20.4

Fibrosis

Improvement ≥1

stage (%)

32.3 31.6 29.7 32.5

NASH

Resolution (%)
25.8 15.8 13.5 22.5

Data adapted from the TANDEM study results publication.

Experimental Protocols
This section provides detailed methodologies for key experiments cited in cenicriviroc

combination therapy research.
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Protocol 1: Liver Biopsy and Histological Assessment
Objective: To obtain and evaluate liver tissue for the diagnosis and staging of NASH and

fibrosis.

Materials:

Biopsy needle (e.g., 16-gauge)

Formalin (10% neutral buffered)

Paraffin wax

Microtome

Glass slides

Staining reagents: Hematoxylin and Eosin (H&E), Masson's trichrome, Sirius Red

Microscope

Procedure:

Biopsy Acquisition: A percutaneous liver biopsy is performed by a trained physician under

ultrasound guidance. A tissue sample of adequate length (typically ≥15 mm) is obtained.

Fixation and Processing: The biopsy specimen is immediately fixed in 10% neutral buffered

formalin for 24-48 hours. The fixed tissue is then dehydrated through a series of graded

alcohols, cleared in xylene, and embedded in paraffin wax.

Sectioning: The paraffin-embedded tissue block is sectioned into 4-5 µm thick slices using a

microtome. The sections are mounted on glass slides.

Staining:

H&E Staining: For the assessment of steatosis, inflammation, and hepatocellular

ballooning.
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Masson's Trichrome or Sirius Red Staining: For the visualization and staging of collagen

deposition (fibrosis).

Histological Scoring (NASH CRN System): A central pathologist, blinded to treatment

allocation, evaluates the stained slides according to the Nonalcoholic Steatohepatitis Clinical

Research Network (NASH CRN) scoring system.[10][11]

Steatosis (0-3): Based on the percentage of hepatocytes containing lipid droplets.

Lobular Inflammation (0-3): Based on the number of inflammatory foci per 200x field.

Hepatocellular Ballooning (0-2): Based on the presence and extent of swollen and

rounded hepatocytes.

NAFLD Activity Score (NAS): The unweighted sum of the scores for steatosis, lobular

inflammation, and ballooning (range 0-8). A NAS of ≥4 is often used as an inclusion

criterion for NASH clinical trials.[10]

Fibrosis Staging (0-4):

Stage 0: No fibrosis.

Stage 1: Perisinusoidal or portal/periportal fibrosis.

Stage 2: Perisinusoidal and portal/periportal fibrosis.

Stage 3: Bridging fibrosis.

Stage 4: Cirrhosis.

Protocol 2: Non-Invasive Assessment of Liver Fibrosis
Objective: To monitor changes in liver fibrosis non-invasively throughout the study.

Methods:

Transient Elastography (FibroScan®):

The patient lies in a supine position with their right arm raised behind their head.
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A probe is placed on the skin in an intercostal space over the right lobe of the liver.

The probe emits a mechanical pulse, and the velocity of the resulting shear wave is

measured.

Liver stiffness is proportional to the shear wave velocity and is expressed in kilopascals

(kPa).

Multiple measurements are taken, and the median value is used.

Magnetic Resonance Elastography (MRE):

The patient lies in an MRI scanner.

A passive driver is placed over the right upper quadrant of the abdomen.

Low-frequency vibrations are transmitted into the liver.

The propagation of the shear waves is imaged using a modified phase-contrast MRI

sequence.

A quantitative map of liver stiffness (elastogram) is generated.

Serum Biomarker Panels:

Fibrosis-4 (FIB-4) Index: Calculated using the formula: (Age [years] x AST [U/L]) / (Platelet

count [10⁹/L] x √ALT [U/L]).

Enhanced Liver Fibrosis (ELF™) Test: A blood test that measures the levels of three

matrix turnover markers: hyaluronic acid, procollagen III amino-terminal peptide, and

tissue inhibitor of metalloproteinase 1.

Protocol 3: Safety Monitoring
Objective: To monitor the safety and tolerability of the investigational drugs.

Procedures:
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Adverse Event (AE) Monitoring: All AEs are recorded at each study visit, including their

severity, duration, and relationship to the study drug.

Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature are measured at

regular intervals.

Laboratory Tests:

Hematology: Complete blood count with differential.

Serum Chemistry: Including but not limited to:

Liver function tests: Alanine aminotransferase (ALT), aspartate aminotransferase (AST),

alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), total bilirubin, direct

bilirubin, albumin.

Kidney function tests: Blood urea nitrogen (BUN), creatinine.

Metabolic panel: Glucose, electrolytes, lipids (total cholesterol, LDL, HDL, triglycerides).

Electrocardiogram (ECG): Performed at baseline and at specified time points during the

study to monitor for any cardiac effects.

Urinalysis: To assess renal function and detect any abnormalities.

Frequency of Monitoring: The frequency of safety assessments is typically higher at the

beginning of the study and then spaced out as the trial progresses, as defined in the study

protocol.

Signaling Pathways and Experimental Workflows
Cenicriviroc and Tropifexor Signaling Pathways
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Caption: Signaling pathways of Cenicriviroc and Tropifexor in NASH.

Experimental Workflow for a Combination Therapy
Clinical Trial
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Caption: A typical experimental workflow for a NASH combination therapy clinical trial.

Conclusion
The combination of cenicriviroc and tropifexor represents a rational and promising therapeutic

strategy for NASH by targeting both inflammation/fibrosis and metabolic dysregulation. The
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detailed protocols and research designs outlined in these application notes provide a valuable

resource for scientists and clinicians working to advance the development of effective therapies

for this challenging disease. Future research should continue to explore optimal dosing,

treatment duration, and the identification of patient populations most likely to benefit from this

combination therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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therapy-research-designs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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